N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1351645-54-9
Cat. No.: VC6643286
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351645-54-9 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26) |
| Standard InChI Key | SPQALZALTDKQPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Introduction
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that integrates three distinct chemical motifs: a dimethoxyphenethyl group, a dimethylpyrazole moiety, and a pyridazine carboxamide core. Compounds featuring these structural elements are often explored for their potential pharmacological properties, such as anticancer, antimicrobial, and antioxidant activities.
This article provides an in-depth exploration of the compound’s synthesis, potential biological activities, and structural characteristics based on available scientific literature.
Structural Features
| Component | Description |
|---|---|
| Dimethoxyphenethyl Group | Known for its role in enhancing lipophilicity and potential receptor binding. |
| Dimethylpyrazole Moiety | Pyrazoles are heterocycles with diverse bioactivities, including enzyme inhibition. |
| Pyridazine Carboxamide Core | Pyridazine derivatives are frequently studied for anticancer and anti-inflammatory effects. |
The combination of these groups suggests the compound may exhibit multi-targeted biological activity.
Synthesis
While specific synthetic details for this compound are not directly available in the reviewed sources, related methodologies for synthesizing pyrazole and pyridazine derivatives provide a framework:
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Pyrazole Formation: Pyrazole derivatives can be synthesized through cycloaddition reactions involving hydrazines and diketones or nitrile imines .
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Pyridazine Derivatives: Pyridazines are typically synthesized via condensation reactions between hydrazines and dicarbonyl compounds .
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Amide Coupling: The carboxamide group is introduced through coupling reactions using carboxylic acids or their derivatives with amines.
Biological Activity
The structural motifs in this compound suggest potential biological activities:
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Antioxidant Properties:
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Anticancer Potential:
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Antimicrobial Effects:
Molecular Modeling Insights
Molecular docking studies on related compounds reveal that pyrazole and pyridazine derivatives can bind effectively to enzyme active sites or receptors involved in oxidative stress and inflammation pathways . This indicates that N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide may also exhibit similar binding affinities.
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